molecular formula C10H14N2O B049274 N'-(3-Methylphenyl)propanehydrazide CAS No. 112252-48-9

N'-(3-Methylphenyl)propanehydrazide

Cat. No.: B049274
CAS No.: 112252-48-9
M. Wt: 178.23 g/mol
InChI Key: IVXAYXDUYSBHSV-UHFFFAOYSA-N
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Description

N'-(3-Methylphenyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 3-methylphenyl group at the hydrazine nitrogen. This compound belongs to a broader class of hydrazones and hydrazides, which are widely studied for their biological activities, including antioxidant, neuroprotective, and anticancer properties. Its structural flexibility allows for diverse chemical modifications, making it a scaffold of interest in medicinal chemistry and drug design .

Properties

CAS No.

112252-48-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N'-(3-methylphenyl)propanehydrazide

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12-11-9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3,(H,12,13)

InChI Key

IVXAYXDUYSBHSV-UHFFFAOYSA-N

SMILES

CCC(=O)NNC1=CC=CC(=C1)C

Canonical SMILES

CCC(=O)NNC1=CC=CC(=C1)C

Synonyms

Propanoic acid, 2-(3-methylphenyl)hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural Characteristics

  • Core Structure : The propanehydrazide backbone provides hydrogen-bonding sites (CONH and N=CH groups), critical for interactions with biological targets.
  • Substituent Effects : The 3-methylphenyl group introduces steric hindrance and lipophilicity, influencing solubility and membrane permeability .

Comparison with Similar Compounds

Antioxidant Activity

Compound Antioxidant Activity (DPPH IC₅₀) Key Substituents Reference
N'-(3-Methylphenyl)propanehydrazide Not explicitly reported 3-Methylphenyl -
N'-(1-(Naphthalen-1-yl)ethylidene)propanehydrazide ~1.4× ascorbic acid Naphthalene, ethylidene
N'-(3-Ethoxy-2-hydroxybenzylidene)propanehydrazide Moderate activity (ORAC-FL: 6.257) Ethoxy, hydroxyl

Key Findings :

  • Bulky aromatic substituents (e.g., naphthalene) enhance radical scavenging by stabilizing radical intermediates .
  • Electron-donating groups (e.g., methoxy, hydroxyl) improve antioxidant capacity, as seen in analogs like N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide .

Neuroprotective and MAO-B Inhibitory Effects

Compound Neurotoxicity (IC₅₀, µM) MAO-B Inhibition (%) Structural Features Reference
This compound Not reported Not reported 3-Methylphenyl -
N'-(2-Hydroxybenzylidene)-3-(xanthinyl)propanehydrazide 12.5 85 Xanthine-thioether, hydroxyl
N'-(2-Oxoindolin-3-ylidene)propanehydrazide Low neurotoxicity 78 Oxindole, planar N=CH

Key Findings :

  • Reduced lipophilicity and smaller dipole moments correlate with lower neurotoxicity. For example, hydroxybenzylidene derivatives show high MAO-B inhibition (85%) with minimal toxicity .
  • Rigid planar structures (e.g., oxindole) enhance target selectivity and BBB permeability .

Anticancer Activity

Compound Cytotoxicity (IC₅₀, µM) Cell Line Key Features Reference
This compound Not tested - - -
N'-(4-Fluorophenyl)-triazolylpropanehydrazide 8.7 ± 0.9 Glioblastoma U-87 Fluorophenyl, triazolethione
N'-(Quinolin-4-ylmethylene)propanehydrazide 15.2 ± 1.3 Triple-negative breast cancer Quinoline, chelating groups

Key Findings :

  • Electrophilic substituents (e.g., fluorine, triazole) enhance cytotoxicity by disrupting DNA repair or inducing apoptosis .
  • Metal-chelating moieties (e.g., quinoline) improve activity against resistant cancer lines .

Structure-Activity Relationships (SAR)

Hydrophilic groups (e.g., hydroxyl, ethoxy) balance solubility and activity .

Geometric Isomerism :

  • Z isomers dominate in hydrazones due to steric factors, influencing binding to enzymatic pockets .

Heterocyclic Modifications :

  • Oxadiazole or pyrazole rings enhance metabolic stability and target affinity .

Preparation Methods

Reaction Mechanism and General Procedure

Methyl or ethyl esters of substituted propanoic acids react with excess hydrazine hydrate in refluxing methanol. For example, methyl 2-(4-isobutylphenyl)propanoate undergoes hydrazinolysis at 90–100°C to yield 2-(4-isobutylphenyl)propanehydrazide in 88% yield. Applied to N'-(3-Methylphenyl)propanehydrazide, the synthetic pathway would involve:

  • Starting Material Preparation :
    Synthesis of methyl 3-(3-methylphenyl)propanoate via esterification of 3-(3-methylphenyl)propanoic acid using methanol and sulfuric acid.

  • Hydrazinolysis :
    Refluxing the ester with hydrazine hydrate in methanol for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), with typical yields ranging from 70% to 88%.

Representative Reaction :

RCOOR’+NH2NH2RCONHNH2+R’OH\text{RCOOR'} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{R'OH}

For R = 3-methylphenyl and R' = methyl.

Optimization and Challenges

  • Solvent Choice : Methanol is preferred due to its polarity and ability to dissolve both hydrazine and esters.

  • Stoichiometry : A 1:1.2 molar ratio of ester to hydrazine hydrate minimizes side reactions.

  • Purity Control : Recrystallization from ethanol or toluene ensures >95% purity, as evidenced by melting point consistency (e.g., 148–149°C for analogous compounds).

Acylation of 3-Methylphenylhydrazine

An alternative route involves reacting 3-methylphenylhydrazine with propanoyl chloride. This method is less common due to the limited availability of substituted hydrazines but offers direct access to N'-arylhydrazides.

Synthesis of 3-Methylphenylhydrazine

3-Methylphenylhydrazine is synthesized via diazotization and reduction of 3-methylaniline:

  • Diazotization :
    3-Methylaniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Reduction :
    The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl, yielding 3-methylphenylhydrazine hydrochloride. Neutralization with sodium hydroxide liberates the free hydrazine.

Acylation Reaction

Propanoyl chloride is added dropwise to a stirred solution of 3-methylphenylhydrazine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) scavenges HCl, preventing side reactions.

Reaction Scheme :

CH3CH2COCl+ArNHNH2CH3CH2CONHNHAr+HCl\text{CH}3\text{CH}2\text{COCl} + \text{ArNHNH}2 \rightarrow \text{CH}3\text{CH}_2\text{CONHNHAr} + \text{HCl}

(Ar = 3-methylphenyl)

Conditions :

  • Temperature: 0°C to room temperature.

  • Yield: 60–75% after recrystallization from ethanol.

Structural Validation and Analytical Data

Synthesized compounds are characterized using spectroscopic and chromatographic techniques:

Infrared (IR) Spectroscopy

  • N–H Stretch : 3176–3394 cm⁻¹ (hydrazide N–H).

  • C=O Stretch : 1650–1660 cm⁻¹ (amide carbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Aromatic protons: δ 7.00–8.50 ppm (3-methylphenyl group).

    • Hydrazide NH: δ 9.49 ppm (singlet, exchangeable).

  • ¹³C NMR :

    • Carbonyl carbon: δ 166.2–170.0 ppm.

    • Aromatic carbons: δ 120.6–131.3 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular ion peaks. For example, compound 50 in a related study showed [M+H]⁺ at m/z 378.11.

Comparative Analysis of Methods

Parameter Hydrazinolysis Acylation
Starting Materials Ester derivativesAcyl chloride, hydrazine
Yield 70–88%60–75%
Purity Control RecrystallizationColumn chromatography
Scalability HighModerate

Hydrazinolysis is favored for scalability and simplicity, while acylation offers precision in N'-substitution.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. For instance:

  • Anticancer Agents : Analogous hydrazides exhibit IC₅₀ values of 2.1–8.3 µM against HT-29 and HeLa cells.

  • Antiviral Compounds : Biaryl hydrazides show anti-HCV activity with EC₅₀ values <10 µM .

Q & A

Basic Research Questions

Q. How can the synthesis of N'-(3-Methylphenyl)propanehydrazide be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-methylbenzaldehyde with propanehydrazide under reflux in methanol or ethanol. Catalysts such as acetic acid or HCl can accelerate imine bond formation. Purification via recrystallization (e.g., using methanol or 1,4-dioxane) improves purity, with yields dependent on stoichiometric ratios and reaction time (2–4 hours at 60–80°C) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm hydrazide and aromatic proton environments. IR spectroscopy identifies N–H stretching (3200–3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. Planarity analysis and torsion angle calculations validate structural integrity .

Q. How does the 3-methylphenyl substituent influence reactivity in condensation reactions?

  • Methodological Answer : The electron-donating methyl group enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by hydrazide. Steric effects from the methyl group may reduce reactivity with bulky substrates, necessitating optimized solvent polarity (e.g., DMF for sterically hindered reactions) .

Advanced Research Questions

Q. What strategies resolve data contradictions in crystal structure determination of this compound derivatives?

  • Methodological Answer :

  • Refinement : Use SHELXL’s restraints for disordered atoms or high thermal motion regions. Validate hydrogen-bonding networks with PLATON or Mercury .
  • Validation : Cross-check experimental data (e.g., bond lengths, angles) against DFT-optimized geometries to identify outliers. Address twinning or pseudo-symmetry with CELL_NOW integration .

Q. How can computational modeling predict the bioactivity of this compound against molecular targets?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking (AutoDock Vina, Glide) to assess binding affinity to enzymes like LATS kinase or bacterial targets. Validate with MD simulations (AMBER, GROMACS) to evaluate stability .
  • QSAR : Derive quantitative structure-activity relationships using Hammett constants for substituent effects on bioactivity (e.g., anti-inflammatory or antimicrobial potency) .

Q. What experimental approaches assess the compound’s potential as a corrosion inhibitor?

  • Methodological Answer :

  • Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1.0 M HCl). Compare inhibition efficiency (%) of derivatives with varying substituents .
  • Surface Analysis : SEM/EDS or AFM quantifies adsorption on mild steel surfaces. Relate inhibition to hydrazide’s chelation capacity with metal ions .

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